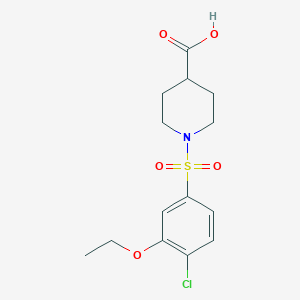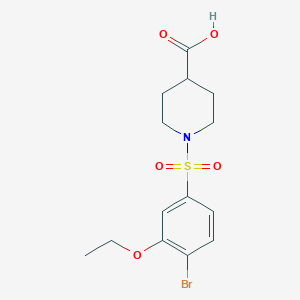![molecular formula C14H20N2O4S B513097 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942702-50-3](/img/structure/B513097.png)
1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one, also known as MMPE or N-(2-Methoxy-5-methylphenyl)-4-(1-piperazinyl)-1-butanone, is a chemical compound that has been widely used in scientific research. MMPE is a piperazine derivative that is structurally similar to other compounds such as Trazodone and Nefazodone, which are used as antidepressants. MMPE has been found to have various pharmacological properties that make it a useful tool in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Compounds with similar structures have been shown to exhibit affinity towards alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
Alpha1-adrenergic receptors, which similar compounds target, are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic profiles .
Result of Action
Activation or blockade of alpha1-adrenergic receptors, which similar compounds target, is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Advantages and Limitations for Lab Experiments
1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has several advantages as a tool for scientific research. It has been found to have various pharmacological properties that make it a useful tool for studying the mechanism of action of other compounds. 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, there are also limitations to the use of 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one in lab experiments. 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has been found to have some side effects, such as sedation and hypotension, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one in scientific research. 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has been found to have various pharmacological properties that make it a useful tool for studying the mechanism of action of other compounds. Future studies could focus on the use of 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one in combination with other compounds to study their combined effects. Additionally, future studies could focus on the development of new compounds that are structurally similar to 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one but have improved pharmacological properties.
Synthesis Methods
1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one can be synthesized through a multi-step process that involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperazine followed by the addition of ethyl chloroformate. The final product is obtained through purification by column chromatography.
Scientific Research Applications
1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has been widely used in scientific research as a tool to study the pharmacological effects of piperazine derivatives. 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has been found to have various pharmacological properties, including antidepressant, anxiolytic, and sedative effects. 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has also been used to study the mechanism of action of other compounds that have similar pharmacological properties.
properties
IUPAC Name |
1-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-4-5-13(20-3)14(10-11)21(18,19)16-8-6-15(7-9-16)12(2)17/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTETVDXHPLHYPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B513018.png)

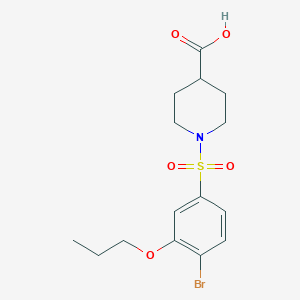

![1-[(4-Ethoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513028.png)
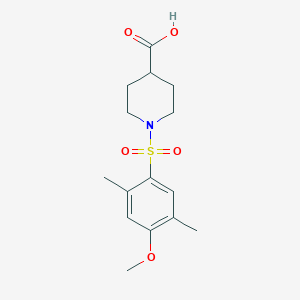

![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513033.png)
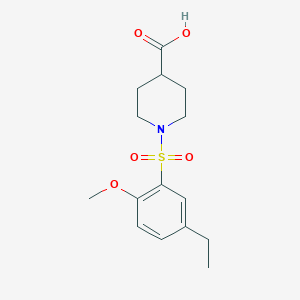
![1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513035.png)
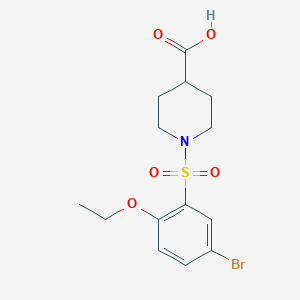
![1-[(4-Propoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513039.png)
